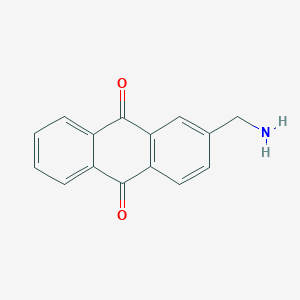

2-(Aminomethyl)anthracene-9,10-dione

描述

Structure

3D Structure

属性

分子式 |

C15H11NO2 |

|---|---|

分子量 |

237.25 g/mol |

IUPAC 名称 |

2-(aminomethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C15H11NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8,16H2 |

InChI 键 |

HTBVSSIRTUHJQP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CN |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl Anthracene 9,10 Dione

Advanced Strategies for the Preparation of 2-(Aminomethyl)anthracene-9,10-dione and its Synthetic Precursors

The preparation of amino-substituted anthraquinones often involves multi-step processes and relies on foundational organic reactions tailored to the specific reactivity of the anthraquinone (B42736) scaffold.

The synthesis of aminoanthraquinone derivatives can be achieved through a sequence of reactions, often starting from more readily available precursors. nih.govresearchgate.net A common approach involves the initial preparation of a functionalized anthraquinone which is then converted to the desired amino derivative. For instance, the synthesis of various aminoanthraquinones has been successfully achieved in two primary steps starting from 1,4-dihydroxyanthraquinone. nih.govnih.gov This precursor is first subjected to reactions like methylation or acylation, followed by an amination step. nih.govresearchgate.netnih.gov

A key reaction for introducing an aminomethyl group onto an activated aromatic ring is the Mannich reaction. colab.ws This reaction typically involves an amine, formaldehyde (B43269), and a compound with an active hydrogen. In the context of the anthracene-9,10-dione series, this reaction can be achieved with derivatives containing strong activating substituents, such as hydroxyl groups. colab.ws For example, a series of derivatives bearing an aminoalkyl substituent at the 2-position have been synthesized from emodin, a natural anthraquinone, using Mannich reaction conditions. colab.ws

A plausible multi-step pathway to this compound could involve:

Preparation of a suitable precursor: Starting with a commercially available anthraquinone, such as 2-hydroxyanthracene-9,10-dione.

Introduction of the aminomethyl group: A Mannich-type reaction with formaldehyde and a suitable amine (e.g., ammonia or a protected amine) to install the aminomethyl group at the adjacent position.

Deprotection/Final Modification: If a protected amine is used, a final deprotection step would be necessary to yield the primary aminomethyl group.

Nucleophilic substitution is a fundamental mechanism for the synthesis of aminoanthraquinones. nih.gov These reactions typically involve the displacement of a leaving group on the anthraquinone ring by an amine. The synthesis of various aminoanthraquinone derivatives has been successfully accomplished by treating substituted anthraquinones with amines. nih.govresearchgate.net

For example, the amination of hydroxyanthraquinones can be performed with an excess of an amine, which may also act as the solvent. nih.gov The efficiency of these reactions can be enhanced by the use of catalysts. Iodobenzene diacetate [PhI(OAc)₂] has been shown to be an effective catalyst for such amination reactions, facilitating the formation of aminoanthraquinones in higher yields. researchgate.netnih.gov The reaction conditions, including temperature and the stoichiometry of reactants, are critical factors that influence the product distribution and yield. researchgate.netnih.gov For instance, adjusting the equivalents of the amine and catalyst can selectively produce a single product over a mixture of isomers. researchgate.netnih.gov

| Starting Material | Amine | Catalyst | Key Observation |

|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | Butylamine (BuNH₂) | PhI(OAc)₂ | Reaction with excess amine and catalyst gave a mixture of products. |

| 1,4-Dihydroxyanthraquinone | Butylamine (BuNH₂) | None or PhI(OAc)₂ | Reducing the equivalents of amine produced a single product in high yield (70-90%). |

| Anthracene-1,4-dione | Butylamine (BuNH₂) | PhI(OAc)₂ | Afforded 2-(butylamino)anthracene-1,4-dione. |

| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine (BuNH₂) | PhI(OAc)₂ | Produced 2-(butylamino)anthracene-9,10-dione and 2,3-(dibutylamino)anthracene-9,10-dione. |

Functionalization and Derivatization Reactions of the Anthracene-9,10-dione Core

The anthracene-9,10-dione scaffold provides a versatile platform for further chemical modification. colab.ws Functionalization can occur either at the pre-existing aminomethyl moiety or at other positions on the aromatic core.

The primary amine of the aminomethyl group is a reactive site for numerous chemical transformations. These modifications are crucial for developing derivatives with tailored properties. Methods for the structural modification of amino-9,10-anthracenedione derivatives are well-documented and include alkylation, arylation, and acylation of the amino group. nuph.edu.ua These principles can be directly applied to the aminomethyl group of this compound.

N-acylation, for example, can be used to introduce a variety of functional groups. Reaction with carboxylic acid chlorides or anhydrides converts the primary amine into a secondary amide. A series of novel 1H-pyrrole-anthraquinone-carboxamides and 1H-benzimidazole-anthraquinone-carboxamides have been synthesized by reacting aminoanthraquinones with the corresponding carboxylic acids in the presence of a coupling agent or after conversion to an acid chloride. impactfactor.orgresearchgate.net This approach allows for the linkage of various heterocyclic moieties to the anthraquinone core via a stable carboxamide bond. impactfactor.org

| Reaction Type | Reagent Example | Resulting Functional Group | Reference Principle |

|---|---|---|---|

| N-Acylation | 1H-Pyrrole-2-carboxylic acid | N-(Pyrrole-2-carbonyl)aminomethyl | impactfactor.org |

| N-Acylation | 1H-Benzimidazole-2-carboxylic acid | N-(Benzimidazole-2-carbonyl)aminomethyl | impactfactor.org |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Aminomethyl | nuph.edu.ua |

| N-Arylation | Aryl Halide (e.g., Buchwald-Hartwig coupling) | N-Arylaminomethyl | nuph.edu.ua |

Achieving regioselective functionalization of the anthracene-9,10-dione core is a significant synthetic challenge due to the multiple available positions for electrophilic or nucleophilic attack. nih.gov A common strategy to achieve selectivity is to start with a substituted anthraquinone, where the existing substituent directs the position of the next modification. beilstein-journals.orgnih.gov

Bromination is a key reaction for introducing a versatile functional group that enables further derivatization. beilstein-journals.org For example, 2-hydroxyanthraquinone can be brominated to yield a mixture of bromoanthraquinones, which can then be separated and used as precursors for further reactions. nih.gov The bromo substituents are easily substituted, providing a route to a wide range of polysubstituted anthracenes. beilstein-journals.org

Another advanced strategy for controlling regioselectivity is N-directed electrophilic borylation. This method has been used for the site-selective C-H borylation of dipyridylanthracene. nih.gov The nitrogen atoms of the pyridyl groups direct the boron reagent to specific positions on the anthracene (B1667546) core, allowing for the selective formation of regioisomers. nih.gov While this example involves pyridyl directing groups, the principle of using a directing group to control the position of functionalization is broadly applicable in the synthesis of complex anthraquinone derivatives.

Exploration of Green Chemistry Principles in Aminoanthracene-9,10-dione Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like aminoanthraquinones is essential for developing environmentally benign and sustainable industrial processes. yale.eduacs.org These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency. yale.eduacs.org

Several approaches have been developed for the greener synthesis of aminoanthraquinone derivatives. One notable example is a method for the preparation of 1-aminoanthraquinone via the reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in water. journalajacr.comresearchgate.net This protocol is clean, operationally simple, and avoids the use of hazardous organic solvents, aligning with the principle of using "Safer Solvents and Auxiliaries." journalajacr.com

Furthermore, solvent-free, catalyst-free, one-pot reactions represent a significant advancement in green synthesis. New aminoanthraquinone derivatives have been synthesized through a one-pot, three-component condensation reaction at a mild temperature (50 °C). researchgate.net This method offers short reaction times (14–50 min) and high yields (85–96%) without the need for a catalyst or solvent, thereby minimizing waste and energy consumption ("Prevention" and "Design for Energy Efficiency"). researchgate.net The use of catalytic reagents is superior to stoichiometric ones, and avoiding derivatization steps that require protecting groups can reduce waste and the number of synthetic steps ("Catalysis" and "Reduce Derivatives"). yale.eduacs.org

| Green Chemistry Principle | Synthetic Approach Example | Benefit | Reference |

|---|---|---|---|

| Safer Solvents and Auxiliaries | Reduction of 1-nitroanthraquinone using NaHS in water. | Eliminates the need for hazardous organic solvents. | journalajacr.com |

| Prevention / Atom Economy | One-pot, three-component condensation reaction. | Maximizes incorporation of reactants into the final product, reducing waste. | researchgate.net |

| Design for Energy Efficiency | Solvent-free reaction at mild temperature (50 °C). | Minimizes energy requirements for the chemical process. | researchgate.net |

| Catalysis | Use of reusable solid acid catalysts. | Catalytic reagents are superior to stoichiometric reagents and can often be recycled. | researchgate.net |

Spectroscopic and Photophysical Research Paradigms of 2 Aminomethyl Anthracene 9,10 Dione

Advanced Spectroscopic Characterization Techniques

The structural elucidation and characterization of 2-(Aminomethyl)anthracene-9,10-dione rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's vibrational modes, atomic connectivity, and exact mass, confirming its identity and purity.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and fingerprint vibrations of the this compound molecule. The spectra are characterized by distinct bands corresponding to the vibrations of the anthraquinone (B42736) core and the aminomethyl substituent.

In the FT-IR spectrum, strong absorption bands are typically observed for the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety, usually in the region of 1670-1680 cm⁻¹. researchgate.net The presence of the amino group (-NH₂) gives rise to N-H stretching vibrations, often seen as medium-intensity bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-N stretching and N-H bending vibrations are found in the fingerprint region (below 1600 cm⁻¹). researchgate.netresearchgate.net

FT-Raman spectroscopy provides complementary information. Due to the molecule's symmetry and the nature of the vibrational modes, certain transitions that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The characteristic frequencies of common functional groups are well-established and aid in the basic analysis of the molecule's structure. nsf.gov Time-dependent density functional theory (TDDFT) calculations can be employed to accurately predict and assign the Raman active vibrational modes, revealing detailed molecular motions and common vibrations within the anthraquinone family. nsf.gov

Table 1: Typical FT-IR Vibrational Frequencies for Aminoanthraquinone Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Amino (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methylene (B1212753) (-CH₂-) |

| 1670-1680 | C=O Stretch | Ketone |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| 1580-1650 | N-H Bend | Amino (-NH₂) |

Data is representative of aminoanthraquinone derivatives and serves as an illustrative guide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in this compound.

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms. The protons on the anthracene (B1667546) core typically appear as multiplets in the aromatic region (δ 7.5-8.5 ppm). The benzylic protons of the aminomethyl group (-CH₂-) would likely resonate as a singlet or a finely coupled multiplet, shifted downfield compared to simple alkanes due to the proximity of the aromatic ring and the amino group. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbons of the dione are highly deshielded and appear at the low-field end of the spectrum (δ > 180 ppm). The aromatic carbons resonate in the typical range of δ 120-140 ppm, while the methylene carbon of the aminomethyl group would be found at a higher field. korea.ac.kr

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org Electron ionization (EI) mass spectrometry of aminoanthraquinone derivatives typically shows a prominent molecular ion peak (M⁺). researchgate.net The fragmentation patterns can help distinguish between isomers, as the position of the substituent influences the stability of the resulting fragment ions. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.5 - 8.5 |

| ¹H | Methylene Protons (-CH₂-) | ~4.0 |

| ¹H | Amine Protons (-NH₂) | Variable, broad |

| ¹³C | Carbonyl Carbons (C=O) | >180 |

| ¹³C | Aromatic Carbons | 120 - 140 |

Values are estimations based on related structures and are subject to variation based on solvent and experimental conditions.

Photophysical Behavior and Electronic Transitions

The photophysical properties of this compound are governed by the electronic interplay between the electron-donating aminomethyl group and the electron-accepting anthraquinone core. This interaction dictates the molecule's absorption and emission characteristics.

UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. Anthracene derivatives typically display characteristic structured absorption spectra. mdpi.comresearchgate.net The introduction of substituents, such as the aminomethyl group, can cause a bathochromic (red) shift in the absorption maxima compared to the parent anthracene molecule. nih.gov This is due to the extension of the π-conjugated system and the electronic effects of the substituent.

Fluorescence spectroscopy provides insight into the molecule's emissive properties upon excitation. While the parent anthracene is known for its strong fluorescence, the emission of this compound is expected to be weak. This is due to an efficient quenching mechanism known as photo-induced electron transfer. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is consequently low for many aminoanthracene derivatives. researchgate.net

Table 3: Representative Photophysical Data for Substituted Anthracenes

| Compound Type | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Anthracene | ~375 | ~400 | ~25 | ~0.3 |

| 9,10-Substituted Anthracenes | 380-450 | 410-550 | 30-100 | Variable (0.1-0.9) |

Data represents typical ranges for these classes of compounds and can vary significantly with specific substitution and solvent. mdpi.comnih.govrsc.org

Photo-induced electron transfer (PET) is a key process governing the photophysics of many aminoanthracene derivatives. researchgate.net PET is an excited-state process where an electron is transferred from a donor to an acceptor moiety within the same or a different molecule. wikipedia.org In this compound, the aminomethyl group acts as an electron donor, while the electronically excited anthraquinone core functions as the electron acceptor. researchgate.netresearchgate.net

Upon photoexcitation of the anthraquinone fluorophore, an electron from the lone pair of the nitrogen atom in the aminomethyl group can be transferred to the excited fluorophore. This process provides a fast, non-radiative de-excitation pathway that competes with fluorescence, effectively quenching the emission. rsc.orgnih.gov This PET mechanism is responsible for the typically weak fluorescence observed in many aminoanthracene compounds. researchgate.net The efficiency of PET is sensitive to the distance and orientation between the donor and acceptor, as well as the surrounding environment. nih.gov

The photophysical properties of this compound are highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. rsc.orgnih.gov

In non-polar solvents, the molecule typically exhibits its native absorption and emission characteristics. However, as solvent polarity increases, a significant bathochromic (red) shift is often observed in both the absorption and fluorescence spectra. rsc.org This shift is indicative of an intramolecular charge transfer (ICT) interaction. rsc.orgresearchgate.net In polar solvents, the excited state becomes more polar than the ground state due to the transfer of electron density from the amino donor to the anthraquinone acceptor. This polar excited state is stabilized by the polar solvent molecules, lowering its energy and resulting in a red-shifted emission. nih.gov

This stabilization also leads to a larger Stokes shift (the energy difference between the absorption and emission maxima) in more polar solvents. rsc.org Furthermore, the molecular conformation can change with solvent polarity. In low-polarity environments, the amino group may be oriented out of the plane of the anthraquinone ring, but in more polar solvents, a more planar ICT structure, where the nitrogen lone pair is in strong resonance with the π-system, is favored. rsc.orgresearchgate.net In some cases, polar solvents can induce twisted intramolecular charge transfer (TICT) states, which can lead to a quenching of the fluorescence emission. nih.gov

Table 4: Effect of Solvent Polarity on Photophysical Parameters of Amino-Anthraquinone Dyes

| Solvent | Polarity (Δf) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

|---|---|---|---|---|---|

| Cyclohexane | ~0.00 | ~460 | ~540 | ~3300 | High |

| Toluene | ~0.01 | ~470 | ~570 | ~3900 | Moderate |

| Dichloromethane | ~0.22 | ~480 | ~610 | ~4700 | Low |

| Acetonitrile | ~0.31 | ~485 | ~630 | ~5100 | Very Low |

Data is illustrative, based on trends observed for 2-amino-9,10-anthraquinone, and shows general trends. rsc.orgresearchgate.net Δf is the Lippert-Mataga solvent polarity parameter.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the outline. Constructing such an article without available data would lead to speculation and unsubstantiated claims, which would not meet the standards of a professional and authoritative scientific article.

Research is available for related compounds, such as other 9,10-disubstituted anthracene derivatives and 2-amino-9,10-anthraquinone. These studies reveal that the photophysical properties of such molecules are highly dependent on the nature and position of their substituents, as well as the solvent environment. However, directly extrapolating this information to this compound would be scientifically unsound.

Theoretical and Computational Investigations of 2 Aminomethyl Anthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(Aminomethyl)anthracene-9,10-dione. These methods model the molecule at the subatomic level, providing a detailed description of electron distribution and energy levels, which govern the compound's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the electronic properties of molecules like this compound. DFT methods are employed to determine the optimized molecular geometry and to calculate various electronic descriptors. For the broader family of anthraquinones, functionals such as B3LYP and PBE0 have been shown to be well-suited for predicting their electronic properties with a high degree of accuracy. researchgate.net These calculations are foundational for understanding the molecule's stability and reactivity.

To investigate the behavior of the molecule in excited states, particularly its response to light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. researchgate.net This method is essential for calculating the electronic transition energies, which are crucial for interpreting UV-Vis absorption spectra. nih.gov For anthracene-based dyes and related compounds, TD-DFT has proven effective in predicting their photophysical properties and providing insights into their potential as chromophores. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. wikipedia.org This gap is also instrumental in determining the electronic absorption and emission characteristics of the molecule. For anthracene (B1667546) derivatives, modifications to the molecular structure, such as the introduction of substituents, can fine-tune the energies of the HOMO and LUMO levels and, consequently, the HOMO-LUMO gap. nanoscience.or.kr This allows for the rational design of molecules with specific electronic properties for applications in materials science and medicinal chemistry.

Table 1: Representative Frontier Orbital Energies for Anthracene-9,10-dione Derivatives This table presents typical calculated values for analogous compounds to illustrate the concepts.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene-9,10-dione (Parent) | -6.5 | -3.2 | 3.3 |

| Amino-Substituted Anthracenedione | -6.1 | -3.4 | 2.7 |

| Disubstituted Anthracenedione | -5.9 | -3.5 | 2.4 |

Data is illustrative and based on typical DFT calculation results for this class of compounds.

TD-DFT is the primary computational tool for predicting the electronic absorption spectra of molecules. researchgate.netnih.gov By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum of a compound like this compound. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For the anthraquinone (B42736) family of chromophores, TD-DFT has been successfully used to predict their UV-Vis spectra. researchgate.net The accuracy of these predictions is often dependent on the choice of the functional and basis set used in the calculation. Comparing the computationally predicted spectrum with experimental data allows for the assignment of specific electronic transitions, such as π→π* or n→π*, to the observed absorption bands. This detailed interpretation provides a deeper understanding of how the molecule interacts with light.

Molecular Dynamics and Simulation Approaches for Conformational and Interaction Analysis

While quantum chemical calculations provide deep insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to explore its conformational flexibility and interactions with its environment over time. For a molecule with a flexible side chain like this compound, MD simulations can reveal the accessible conformations in different solvents or when interacting with a biological target.

In some advanced computational protocols, MD simulations are combined with quantum mechanics (QM) calculations, often in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework. A particularly powerful approach involves using MD to generate a representative ensemble of molecular conformations from which snapshots are taken for subsequent TD-DFT calculations. researchgate.net Averaging the calculated spectra over these different conformations can lead to a more realistic prediction of the experimental absorption spectrum, especially for flexible molecules where a single static structure is not representative. researchgate.net

Mechanistic Insights from Computational Reaction Pathway Studies

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing researchers to map out the potential energy surfaces of chemical reactions. For derivatives of anthracene-9,10-dione, DFT calculations can be used to study reaction pathways, identify transition states, and calculate activation energies. This provides a detailed, step-by-step understanding of how the molecule participates in chemical transformations. For instance, computational studies on related quinone systems have elucidated mechanisms such as nucleophilic addition-elimination reactions.

Furthermore, these methods can shed light on the mechanisms of action for biologically active molecules. For example, computational studies on anthracene-9,10-dione derivatives designed as pathway inhibitors can model the binding interactions with their target proteins, providing insights into the specific molecular interactions that drive their inhibitory activity. youtube.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed property or activity.

For a class of compounds like amino-substituted anthracene-9,10-diones, which are known to possess a range of biological activities including anticancer and neuroprotective effects, QSAR studies are particularly valuable. nih.govresearchgate.netnih.gov By analyzing a series of derivatives, a QSAR model can identify the key structural features—such as steric, electronic, or hydrophobic properties—that are critical for a specific biological effect. This knowledge can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

Applications in Advanced Chemical Systems and Supramolecular Architectures

Design and Mechanistic Studies of Fluorescent Chemosensors and Biosensors

The inherent fluorescence of the anthracene (B1667546) moiety in 2-(Aminomethyl)anthracene-9,10-dione serves as a sensitive signaling unit in the design of fluorescent chemosensors. The aminomethyl group provides a convenient site for modification, allowing for the attachment of various recognition units tailored for specific analytes. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence emission of the anthracene core.

Derivatives of this compound have been explored as fluorescent chemosensors for the selective detection of various metal ions and for sensing changes in proton concentration (pH). The aminomethyl group can act as a binding site for metal ions, and this interaction can significantly alter the photophysical properties of the molecule.

For instance, Schiff base derivatives of 2-aminoanthracene have demonstrated the ability to selectively detect metal ions like Chromium(III) nih.gov. The coordination of the metal ion to the nitrogen atom of the imine and another heteroatom can lead to a "turn-on" fluorescence response. This is often attributed to the inhibition of the PET process from the nitrogen lone pair to the anthracene unit upon metal binding, which restores the fluorescence of the anthracene core. The sensing mechanism can also involve the hydrolysis of the sensor-metal complex, releasing the highly fluorescent aminoanthracene derivative nih.gov.

Similarly, the amino group in this compound can be protonated in acidic conditions. This protonation can lead to a significant enhancement of fluorescence intensity. The lone pair of electrons on the nitrogen atom, which typically quenches the fluorescence of the anthracene moiety through PET, becomes engaged in a bond with a proton. This suppression of PET results in a "turn-on" fluorescent signal, allowing for the detection of changes in pH. While specific studies on this compound for proton sensing are not abundant, the principle is well-established for similar amino-anthracene derivatives scispace.com.

Table 1: Examples of Anthracene-Based Fluorescent Sensors for Metal Ion and Proton Detection

| Sensor Moiety | Analyte | Sensing Mechanism | Observed Change |

| Schiff base of 2-aminoanthracene | Cr³⁺ | Inhibition of PET, Hydrolysis | Fluorescence "turn-on" |

| Amino-anthracene derivative | H⁺ | Inhibition of PET | Fluorescence enhancement |

The development of fluorescent sensors for biologically relevant molecules is a significant area of research. While direct applications of this compound in this area are not extensively documented, its structural motifs are present in more complex sensors designed for such purposes.

For the detection of amino acids, the aminomethyl group could be functionalized with receptors that can selectively bind to the amino or carboxyl groups of amino acids through non-covalent interactions like hydrogen bonding. The binding event would then trigger a change in the fluorescence of the anthracene-9,10-dione core.

In the context of glucose sensing, anthracene derivatives containing both an amino group and a boronic acid moiety have been successfully employed nih.govnih.govnih.gov. The boronic acid group selectively binds with the diol units of glucose. This interaction can alter the electronic properties of the molecule, affecting the PET process between the amino group and the anthracene fluorophore, leading to a change in fluorescence intensity and lifetime nih.govnih.govnih.gov. This principle could be applied to this compound by incorporating a boronic acid functionality into its structure.

Table 2: Principles of Fluorescent Sensing of Bio-relevant Species with Anthracene Derivatives

| Analyte | Recognition Moiety | Sensing Principle |

| Amino Acids | Functionalized Amine | Host-guest interaction modulating PET |

| Glucose | Boronic Acid | Diol binding affecting PET |

Fluorescent quenching is a common mechanism for the detection of electron-deficient nitroaromatic compounds, which are characteristic of many explosives. The electron-rich anthracene core of this compound can engage in π-π stacking interactions with nitroaromatic molecules. Upon photoexcitation, an electron transfer can occur from the excited state of the fluorophore to the electron-accepting explosive molecule, resulting in a quenching of the fluorescence signal.

Anthracene-based macrocycles have been synthesized and their ability to detect picric acid, a powerful explosive, has been demonstrated mdpi.commetu.edu.tr. The cyclic structure of these receptors can create a pre-organized cavity that enhances the binding of the explosive guest through multiple non-covalent interactions. While not a macrocycle itself, this compound could be a key component in the synthesis of such fluorescent receptors for explosives. The aminomethyl group allows for the covalent linkage of this fluorophore into larger, more complex sensory systems designed for the selective recognition of environmental pollutants.

Supramolecular Chemistry and Host-Guest Complexation

The planar and aromatic nature of the anthracene-9,10-dione scaffold makes it an excellent platform for applications in supramolecular chemistry. The ability to form ordered structures through non-covalent interactions is a key feature of this class of molecules.

The rigid structure of anthracene-9,10-dione provides a well-defined framework for the construction of molecular receptors. By attaching binding sites to this scaffold, it is possible to create molecules that can selectively recognize and bind to specific guest molecules. The aminomethyl group in this compound is a critical functional handle for the synthesis of such receptors.

Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in directing the self-assembly of molecules into well-defined supramolecular structures rsc.orgnih.govljmu.ac.uk. This compound possesses both a π-rich aromatic system and a hydrogen-bonding aminomethyl group, making it an ideal candidate for studying and utilizing these interactions.

The planar anthracene-9,10-dione core can readily participate in π-π stacking interactions, leading to the formation of one-dimensional columnar structures nih.gov. The aminomethyl group can form intermolecular hydrogen bonds, which can further stabilize these assemblies and introduce directionality to the self-assembly process. The interplay between these two types of non-covalent forces can lead to the formation of complex and ordered supramolecular architectures, such as sheets, fibers, or gels rsc.orgnih.govljmu.ac.uk. The ability to control these interactions is key to designing new materials with desired properties for applications in areas such as organic electronics and nanotechnology.

Role in Materials Science and Photofunctional Systems (Information on Related Anthracene Derivatives)

Integration into Polymeric Films and Nanostructures for Optical Applications

Research into the parent compound, 2-aminoanthracene-9,10-dione, has shown its potential for creating thin films with specific optical properties. Studies on thermally evaporated thin films of 2-aminoanthracene-9,10-dione have been conducted to determine their optical absorption and dispersion characteristics, suggesting suitability for photodetector applications. researchgate.net The modification of the anthracene core at various positions is a common strategy to tune these properties for use in advanced optical materials. mdpi.comnih.gov

Components in Organic Light-Emitting Devices (OLEDs) and Electronic Switches

Anthracene derivatives are a significant class of materials in the field of organic electronics. nih.govrsc.org They have been widely investigated as blue light emitters, host materials, and charge-transporting layers in OLEDs. researchgate.netelsevierpure.com Functionalization of the anthracene core, particularly at the 9,10- and 2,6- positions, is a key method for tuning the electrochemical and optical properties to achieve desired device performance, such as high thermal stability and charge mobility. nih.govmdpi.com While various derivatives have been synthesized and tested, specific research on this compound for OLEDs or electronic switches is not documented.

Utilization in Advanced Redox Flow Batteries and Graphene Composites

Anthraquinone (B42736) derivatives, the family to which this compound belongs, are promising candidates for redox-active materials in aqueous organic redox flow batteries due to their reversible two-electron, two-proton redox reaction. rsc.orgresearchgate.netdigitellinc.com Research has focused on modifying the anthraquinone structure to improve solubility and stability. rsc.org For instance, 2-amino-9,10-anthracenedione has been used to create composites with graphene for applications in supercapacitor electrodes. biointerfaceresearch.com However, the performance and suitability of the specific 2-(Aminomethyl) derivative in these energy storage systems have not been reported.

Photoinitiator Research in Polymerization Processes

Anthracene and its derivatives are recognized as a promising scaffold for designing photoinitiators, which are crucial components in photopolymerization reactions used in coatings, printing, and other industries. researchgate.netnih.gov Certain amino-substituted 9,10-anthracenediones have been shown to act as cationic photoinitiators for the polymerization of specific monomers under LED light. biointerfaceresearch.com For example, 1-amino-, 1-(methylamino)-, and 1-(benzamido)-9,10-anthracenediones have demonstrated these properties. biointerfaceresearch.com This suggests that amino-functionalized anthracenediones can be effective in initiating polymerization, although specific studies on the photoinitiating capabilities of this compound are absent from the literature.

Molecular Interactions and Biological Research at the Mechanistic Level

DNA Interaction Studies: Binding Modes and Structural Alterations

Anthracene-9,10-dione derivatives are well-documented for their ability to interact with DNA through various mechanisms, leading to structural changes that can interfere with cellular processes.

The planar aromatic structure of the anthracene-9,10-dione core is a key feature that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. Molecular modeling studies have shown that the position of substituents on the anthraquinone (B42736) ring system is a critical determinant of the binding mode. nih.gov For the molecule to intercalate, the flat topology of the polycyclic ring system slides into the space between adjacent DNA base pairs. This insertion causes a local unwinding of the DNA helix, leading to structural distortions such as an increase in the length of the DNA molecule. The stability of the intercalated complex is often enhanced by electrostatic interactions between positively charged side chains (like the aminomethyl group) and the negatively charged phosphate (B84403) backbone of DNA.

Certain derivatives of anthracene-9,10-dione have been shown to act as photo-induced DNA-cleaving agents. mdpi.comresearchgate.net Upon irradiation with UV light, these compounds can be activated to a state that leads to the cleavage of DNA strands. One proposed mechanism involves the generation of reactive radicals. For instance, oxime esters of diazaanthracene-9,10-diones, upon photolysis, are believed to undergo homolytic cleavage of a weak N-O bond. mdpi.comresearchgate.net This generates highly reactive bis-iminyl and benzoyloxy radicals, which can then abstract a hydrogen atom from the sugar-phosphate backbone of DNA, ultimately leading to strand scission. mdpi.comresearchgate.net Another pathway for photo-induced damage involves the generation of reactive oxygen species (ROS). bohrium.comnih.gov The excited anthracene (B1667546) chromophore can transfer energy to molecular oxygen, producing singlet oxygen (¹O₂), or participate in electron transfer reactions that generate superoxide (B77818) anions and hydroxyl radicals (•OH). nih.gov These ROS are highly damaging to DNA, causing base modifications and strand breaks. bohrium.comrsc.org

Beyond non-covalent intercalation, some anthracene-9,10-dione derivatives can form covalent bonds with DNA, creating DNA adducts. biu.ac.il This process often requires metabolic or chemical activation. For example, the anticancer agent mitoxantrone, which shares the anthracenedione core, can be activated by formaldehyde (B43269) to form covalent adducts with DNA. biu.ac.ilresearchgate.net The formaldehyde acts as a linker, forming a stable aminal (N-C-N) bridge between the amino group on the drug's side chain and the exocyclic N2-amino group of a guanine (B1146940) base, primarily at CG and GC sequences. biu.ac.il The formation of these adducts is a significant form of DNA damage. nih.gov These lesions can physically block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. nih.gov If not repaired, DNA adducts can lead to mutations during subsequent rounds of DNA replication, contributing to the cytotoxic effects of the compound. biu.ac.ilnih.gov

Enzyme Inhibition Mechanisms and Molecular Targets

The biological activity of 2-(Aminomethyl)anthracene-9,10-dione and its analogues is also attributed to their ability to inhibit the function of critical cellular enzymes.

Derivatives of amino-anthracene-9,10-dione have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B). researchgate.netresearchgate.net These enzymes are crucial for the metabolism of neurotransmitters like serotonin (B10506) and dopamine (B1211576) in the brain. researchgate.net Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is relevant for treating neurodegenerative conditions such as Parkinson's disease. researchgate.netresearchgate.net Studies on various synthetic amino-anthracene-9,10-dione compounds have demonstrated significant inhibitory activity against both MAO isoforms. researchgate.netresearchgate.net The inhibitory potential is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Purpurin | 2.50 ± 0.35 | ≥40 | ≥16.0 |

| Alizarin (B75676) | 30.1 ± 2.60 | ≥60 | ≥1.99 |

Data sourced from studies on natural anthraquinones which served as lead compounds for synthetic amino-anthracene-9,10-dione derivatives. researchgate.netresearchgate.net

Other Enzymatic Interactions (e.g., Glutathione (B108866) Reductase, Xanthine (B1682287) Oxidase)

While comprehensive enzymatic interaction studies for this compound are not extensively detailed in the literature, research on its parent compound, 2-aminoanthraquinone (B85984), provides significant insights into its potential enzymatic targets. These studies focus on enzymes crucial for cellular redox homeostasis and purine (B94841) metabolism, such as glutathione reductase and xanthine oxidase.

Glutathione Reductase (GR): Glutathione reductase is a critical flavoenzyme responsible for maintaining a high cellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). This ratio is fundamental for protecting cells against oxidative stress. Inhibition of GR can lead to an accumulation of GSSG, compromising cellular antioxidant defenses. Research has identified 2-aminoanthraquinone as a potential inhibitor of glutathione reductase, suggesting its utility as a possible antimalarial agent, as the malaria parasite is highly susceptible to oxidative stress. This inhibitory action on a key antioxidant enzyme indicates that derivatives like this compound may also interact with GR, a hypothesis that warrants further direct investigation.

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Overactivity of this enzyme can lead to hyperuricemia and is associated with conditions like gout. In vitro studies have demonstrated that 2-aminoanthraquinone possesses significant xanthine oxidase inhibitory activity. qsardb.org The compound was found to inhibit the enzyme in a concentration-dependent manner, indicating a direct interaction with the enzyme's active site or an allosteric site. qsardb.org This finding establishes the anthracene-9,10-dione scaffold with a 2-amino substitution as a viable pharmacophore for the development of xanthine oxidase inhibitors.

The inhibitory potential of the closely related 2-aminoanthraquinone is detailed in the table below.

| Compound | Enzyme Target | Inhibitory Activity (% at 100 µM) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-Aminoanthraquinone | Xanthine Oxidase | 57.45% | 81.57 | qsardb.org |

Receptor Binding Studies and Selectivity Profiling at a Molecular Level

The interaction of this compound and its analogs with specific protein receptors is not a primary focus of existing research. Studies exploring scaffolds for specific targets such as the D2 dopamine receptor found that the inclusion of an anthracene-9,10-dione core resulted in a complete loss of activity, suggesting it is not a privileged scaffold for certain G-protein coupled receptors. Similarly, while 2-aminoanthraquinone has been included in large-scale screening libraries to model androgen receptor binding activity, specific affinity (Kᵢ) or selectivity data from these screenings are not available.

Instead, detailed molecular binding studies for this class of compounds have overwhelmingly identified deoxyribonucleic acid (DNA) as the primary biological target. The planar, aromatic core of the anthracene-9,10-dione system is a classic intercalating agent, capable of inserting itself between the base pairs of the DNA double helix. This interaction is the most well-characterized molecular "binding event" for these compounds.

Research on the parent compound, 2-aminoanthraquinone, confirms its interaction with calf thymus DNA (ctDNA) through a combination of electrostatic and intercalative binding modes. acs.org The addition of a positively charged aminomethyl side chain at the 2-position, as in this compound, is expected to enhance this interaction. The protonated amine can form strong electrostatic interactions with the negatively charged phosphate backbone of DNA, anchoring the side chain in one of the DNA grooves while the planar anthraquinone core intercalates.

Studies on related 2,6-disubstituted anthracene-9,10-diones, which feature amino-containing side chains, have quantified this DNA binding affinity. These derivatives bind to DNA with high affinity, and molecular modeling suggests a "threading" mode of intercalation, where the side chains occupy both the major and minor grooves of the DNA helix. regulations.gov This high-affinity binding to DNA is a key mechanistic feature that underlies the biological activity of this compound class.

Structural-Activity Relationship (SAR) Investigations for Biological Interaction Mechanisms

Structure-activity relationship (SAR) studies of 2-substituted anthracene-9,10-diones have been pivotal in elucidating the molecular features that govern their biological interaction mechanisms, particularly their binding to DNA and resulting cytotoxicity. A systematic investigation of a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones has provided clear insights into how modifications of the side chains affect both DNA binding affinity and biological activity.

A key structural feature investigated was the length of the alkyl linker between the amide nitrogen and the terminal amine. The study compared compounds with one methylene (B1212753) group (n=1) to those with two methylene groups (n=2) in the side chains. The results consistently showed that derivatives with the longer, two-carbon linker (n=2) exhibited both enhanced DNA binding characteristics and superior cytotoxic activity against leukemia L1210 cells in vitro.

This enhancement is attributed to the increased flexibility and reach of the longer side chain, allowing the terminal cationic amine groups to optimize their interactions within the DNA grooves. The proposed binding model involves the planar anthraquinone core intercalating between DNA base pairs, while the two side chains thread through the helix, occupying both the major and minor grooves. The SAR data strongly support this model, as the longer side chains are better able to span the required distances and establish stable interactions.

The nature of the terminal amine group also influences activity. For instance, comparing compounds with terminal dimethylamino groups to those with piperidino or morpholino groups reveals that while all confer high DNA affinity, the specific nature of the heterocycle can fine-tune the cytotoxic potency. The data from these SAR investigations are summarized in the table below, illustrating the correlation between structural modifications, DNA binding affinity, and cytotoxicity.

| Compound ID | General Structure [Ar(NHCO(CH₂)nNR₂)₂] | Side Chain Linker Length (n) | Terminal Amine (NR₂) | DNA Association Constant (K x 10⁻⁵ M⁻¹) | In Vitro Cytotoxicity (IC₅₀, µM vs L1210) | Reference |

|---|---|---|---|---|---|---|

| 5a | Ar = Anthracene-9,10-dione | 1 | Dimethylamino | 14.0 | 0.50 | |

| 5b | 2 | Dimethylamino | 20.0 | 0.14 | ||

| 6a | 1 | Piperidino | 11.0 | 0.43 | ||

| 6b | 2 | Piperidino | 25.0 | 0.12 |

These SAR studies underscore that the primary mechanism of biological interaction for this class of compounds is high-affinity DNA binding. The key structural determinants for potent activity are a planar intercalating core and, crucially, flexible cationic side chains at the 2- and 6-positions with an optimal length of two methylene units.

Derivatives and Analogues of 2 Aminomethyl Anthracene 9,10 Dione

Systematic Modification of the Anthracene-9,10-dione Scaffold

The anthracene-9,10-dione framework is amenable to various structural modifications, allowing for the synthesis of derivatives with tailored properties. These modifications can involve the introduction of different substituent groups onto the aromatic rings or alterations to the core heterocyclic system.

One common approach involves the synthesis of disubstituted derivatives. For instance, a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones have been synthesized. This involves treating the corresponding bis(ω-haloalkanamido) derivatives with appropriate secondary amines. Such systematic modifications are crucial for exploring structure-activity relationships.

Furthermore, the introduction of heterocyclic and acyclic fragments containing nitrogen, sulfur, or other heteroatoms can significantly alter the biological and chemical properties of the parent compound. Methodologies for such modifications include alkylation, arylation, and acylation of the amino group of amino-9,10-anthracenediones. The use of bifunctional chloroanhydrides and the synthetic potential of the dediazotization reaction have also been explored to create a diverse class of derivatives. nih.gov These synthetic strategies have led to the production of heterocyclic annelated derivatives such as imidazole, oxazole, thiazole, and quinoline analogues, as well as nonannelated derivatives. nih.gov

Impact of Side Chain Variations on Molecular Interactions and Functionality

Studies on related anthracene-9,10-dione derivatives have shown that the nature of the side chains markedly influences their cytotoxic potencies against mammalian cells. nih.gov For example, in a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones, compounds with two methylene (B1212753) links in each side chain separating the amide and terminal amine moieties exhibited superior activity and enhanced DNA binding characteristics. It is postulated that these side chains can occupy both the major and minor grooves of DNA, contributing to a distinct cytotoxic mechanism compared to other anthracene-9,10-dione cytotoxins.

The conformational flexibility of the side chain is also a critical factor. The 9-aminomethyl group in the related 9-aminomethyl-9,10-dihydroanthracene (AMDA) preferentially adopts a pseudoaxial conformation. nih.gov The close proximity of side chains to the aromatic ring system means that even minor differences in side chain topology can significantly affect binding to biological targets. nih.gov

Rational Design Principles for Enhanced Specificity and Tunable Properties

The rational design of novel 2-(aminomethyl)anthracene-9,10-dione analogues is guided by an understanding of structure-activity relationships and the molecular targets of interest. Natural anthraquinones often serve as lead compounds for the development of new synthetic molecules with enhanced properties. impactfactor.org

A key principle in the rational design of these compounds is the incorporation of specific functional groups to modulate their activity. For example, carboxamide linkages involving heterocyclic compounds have been shown to result in robust inhibitory effects on enzymes like monoamine oxidases (MAOs). impactfactor.orgresearchgate.net This suggests that the introduction of such linkages into the this compound structure could be a viable strategy for developing potent and selective enzyme inhibitors.

Molecular modeling and computational studies play a crucial role in the rational design process. These techniques allow for the prediction of how different structural modifications will affect the binding affinity and selectivity of the compound for its target. For instance, homology modeling and ligand docking can be used to propose possible ligand-receptor interactions and guide the synthesis of new analogues with improved properties. nih.gov

Comparative Studies with Related Aminoanthraquinone Analogues

Comparative studies of this compound and its derivatives with other aminoanthraquinone analogues are essential for understanding their relative efficacy and mechanisms of action. Such studies provide valuable insights into the influence of the position and nature of the aminoalkyl substituent on the compound's biological activity.

For example, a comparative study of fifteen anthracene-9,10-dione derivatives with (ω-aminoalkyl)carboxamido substituents at the 1-, 2-, 1,4-, or 2,6-ring positions was conducted to assess their mutagenicity. nih.gov Interestingly, none of these amide-functionalized derivatives showed significant mutagenic activity, in contrast to structurally related compounds like mitoxantrone and bisantrene, which were used as positive controls. nih.gov This highlights how specific structural features can mitigate undesirable properties.

Furthermore, the development of aza- and diaza-bioisosteres of anthracene-9,10-diones has provided another avenue for comparative analysis. researchgate.net These heteroanalogues, where one or more carbon atoms in the aromatic rings are replaced by nitrogen, can exhibit distinct biological profiles. For instance, pixantrone, an aza-anthracenedione, was developed to reduce cardiotoxicity while maintaining efficacy as an antitumor agent. researchgate.net Such comparative evaluations are crucial for the development of safer and more effective therapeutic agents based on the anthracene-9,10-dione scaffold.

Future Research Directions and Emerging Paradigms for 2 Aminomethyl Anthracene 9,10 Dione

Integration with Nanotechnology for Advanced Functional Materials and Molecular Devices

The inherent characteristics of the 2-(aminomethyl)anthracene-9,10-dione scaffold make it a prime candidate for integration with various nanomaterials, paving the way for the development of advanced functional materials and molecular-scale devices. The planar anthraquinone (B42736) core can engage in π-π stacking interactions with graphitic surfaces, while the aminomethyl group provides a reactive handle for covalent functionalization or electrostatic interaction.

Future research could focus on creating composites with materials like graphene oxide. For instance, related 2-amino-9,10-anthracenedione compounds have been successfully used to create composites with graphene oxide for applications in wastewater treatment and to produce highly efficient supercapacitor electrodes based on chemically modified graphene hydrogels. researchgate.net It is conceivable that this compound could be similarly employed, with the aminomethyl group facilitating strong covalent or non-covalent linkages to the graphene surface, potentially leading to materials with enhanced electronic and electrochemical properties.

Another promising direction is the self-assembly of this compound derivatives on conductive surfaces, such as gold. The amino group can serve as an anchor to form ordered molecular ensembles on gold-bonded surfaces, a technique crucial for the bottom-up fabrication of molecular electronic devices. researchgate.net By designing derivatives with specific electronic properties, it may be possible to create molecular wires, switches, or sensors.

| Potential Nanotechnology Application | Interacting Nanomaterial | Role of this compound |

| Supercapacitors | Graphene Hydrogel | Surface functionalization to enhance electrochemical properties. researchgate.net |

| Environmental Remediation | Graphene Oxide | Composite material for the adsorptive removal of pollutants. researchgate.net |

| Molecular Electronics | Gold Surfaces | Self-assembly of monolayers to form components of molecular devices. researchgate.net |

| Optoelectronics | Carbon Nanotubes | Non-covalent functionalization via π-π stacking to modulate electronic properties. |

Advanced Computational and Machine Learning Approaches for Molecular Design and Property Prediction

Modern computational chemistry and the rise of machine learning (ML) offer powerful tools to accelerate the discovery and optimization of this compound derivatives. These in silico methods can predict molecular properties, elucidate reaction mechanisms, and guide synthetic efforts, thereby reducing the time and cost associated with experimental work.

Computational Modeling: Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic structure, absorption spectra, and other photophysical properties of novel derivatives. rsc.orgresearchgate.net Molecular dynamics simulations can provide insights into how these molecules interact with biological targets, such as DNA or proteins. researchgate.net For example, molecular modeling has been used to examine the binding of 2,6-disubstituted anthracene-9,10-diones to DNA, postulating that the side chains occupy both major and minor grooves. nih.govnih.gov Similar studies on this compound could reveal its specific binding modes and guide the design of more potent DNA-interactive agents.

Machine Learning: Emerging ML paradigms, such as Δ-learning models, can predict high-level quantum mechanical properties based on low-cost calculations. wikipedia.orgnih.gov A future research direction would be to train ML models on a dataset of known anthracene-9,10-dione derivatives to predict various properties for new, unsynthesized analogues. This could include predicting biological activity (e.g., cytotoxicity, enzyme inhibition), physicochemical properties (e.g., solubility, logP), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. rsc.org Such predictive models would enable high-throughput virtual screening of vast chemical spaces, identifying the most promising candidates for synthesis and experimental validation. nih.gov

| Computational/ML Approach | Predicted Property / Application | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties. researchgate.net | Design of derivatives for catalysis and materials science. |

| Molecular Dynamics (MD) | Ligand-receptor binding modes, conformational analysis. researchgate.net | Optimization of derivatives for specific biological targets. |

| Machine Learning (ML) | Biological activity, ADME properties, reaction outcomes. rsc.org | High-throughput virtual screening and accelerated discovery. |

Exploration of Novel Reactivity and Catalytic Roles in Organic Synthesis

The this compound molecule holds untapped potential in the realm of organic synthesis, both as a versatile building block and as a catalyst. Its unique combination of a redox-active anthraquinone core and a nucleophilic/basic aminomethyl group suggests several avenues for future exploration.

Organocatalysis: The aminomethyl group could potentially function as an organocatalytic moiety. For instance, it could be explored in reactions that are traditionally catalyzed by primary or secondary amines, such as aldol (B89426) or Michael additions. Immobilizing the molecule on a solid support could lead to the development of recyclable heterogeneous organocatalysts.

Photoredox Catalysis: Anthraquinones are known to be effective organophotoredox catalysts that can facilitate reactions like atom transfer radical polymerization (ATRP) under visible light. researchgate.net Future work could investigate how the electronic properties of the anthraquinone core are modulated by the aminomethyl substituent and its derivatives, potentially tuning the catalytic activity and substrate scope. Furthermore, anthraquinone-based covalent organic frameworks (COFs) have been developed as recyclable photocatalysts for C-H functionalization. researchgate.net The difunctional nature of this compound makes it an intriguing monomer for incorporation into such catalytically active frameworks.

Ligand Synthesis: The aminomethyl group can serve as a convenient point for elaboration into more complex ligand structures. By reacting the amine with various electrophiles, a library of ligands could be synthesized. These ligands, featuring the rigid anthracene-9,10-dione backbone, could then be used to coordinate with transition metals, creating novel catalysts for a range of organic transformations.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Molecular Biology

The intersection of synthetic chemistry and molecular biology is a particularly fertile ground for future research involving this compound. Its core structure is a well-established pharmacophore with known DNA intercalating abilities and cytotoxicity, providing a solid foundation for the development of new therapeutic agents and biological probes. nih.gov

The overarching strategy involves the chemical synthesis of novel derivatives followed by their comprehensive biological evaluation. This iterative cycle of design, synthesis, and testing is crucial for establishing structure-activity relationships (SAR) and optimizing compounds for specific biological functions.

Therapeutic Agent Development: A significant body of research exists on the synthesis of amino-substituted anthracene-9,10-diones and their evaluation as anticancer agents. nih.gov Future work could focus on synthesizing a library of derivatives of this compound and screening them for activity against various cancer cell lines and other disease targets. For example, different aminoanthraquinone derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2 or as neuroprotective agents that inhibit monoamine oxidase (MAO). researchgate.net This demonstrates the platform's versatility.

Biological Probes and Bioimaging: Anthracene (B1667546) derivatives often possess interesting fluorescent properties. nih.gov Research into modifying the this compound structure could lead to the development of novel fluorescent probes for bioimaging applications. By attaching targeting moieties to the aminomethyl group, these probes could be designed to selectively accumulate in specific organelles or bind to particular biomolecules, allowing for their visualization within living cells.

| Research Area | Synthetic Approach | Biological Investigation |

| Anticancer Agents | Derivatization of the aminomethyl group. | Cytotoxicity assays, DNA binding studies, cell cycle analysis. nih.gov |

| Enzyme Inhibition | Synthesis of analogues with varied substituents. | Screening against kinases (e.g., CK2), oxidases (e.g., MAO). researchgate.net |

| Bioimaging | Introduction of fluorophores or targeting groups. | Fluorescence microscopy, cellular uptake studies. |

常见问题

Q. What are the established synthetic pathways for 2-(Aminomethyl)anthracene-9,10-dione, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically begins with anthracene oxidation to 9,10-anthraquinone using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions . The aminomethyl group is introduced via reductive amination or nucleophilic substitution. For example, nitration followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) can yield amino derivatives. Critical parameters include reaction temperature (60–100°C for nitration), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometric control of reducing agents to avoid over-reduction .

Q. How is the structural integrity of this compound confirmed through spectroscopic methods?

- Methodological Answer : 1H and 13C NMR are used to identify substitution patterns (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for aminomethyl groups). UV-Vis spectroscopy (λmax ≈ 320–400 nm) confirms π-conjugation in the anthraquinone core. Discrepancies in coupling constants or peak splitting may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or impurities, necessitating cross-validation with high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of dust, wear nitrile gloves and lab coats to prevent skin contact, and store the compound in airtight containers under inert gas (e.g., N₂) to minimize oxidation. Stability tests under varying humidity and temperature (e.g., 25°C vs. 40°C) are recommended to assess degradation risks .

Advanced Research Questions

Q. What strategies mitigate side reactions during the alkylation of amino groups in anthracene-9,10-dione derivatives?

- Methodological Answer : Side reactions (e.g., over-alkylation or oxidation) are minimized by:

- Using protecting groups (e.g., Boc for amines) during intermediate steps.

- Optimizing reaction pH (neutral to slightly basic) to enhance nucleophilicity without deprotonating hydroxyl groups.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve reagent interaction .

Reaction progress is monitored via TLC (Rf comparison) or HPLC with UV detection .

Q. How can conflicting NMR data in substituted anthracene-9,10-diones be systematically resolved?

- Methodological Answer : Contradictions in coupling constants or signal multiplicity are addressed through:

- 2D NMR techniques : HSQC and COSY to assign proton-carbon correlations and confirm adjacent protons.

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in bulky substituents).

- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

Q. What mechanistic pathways explain the pH-dependent reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Under acidic conditions (pH < 5), protonation of the amino group reduces nucleophilicity, favoring electrophilic aromatic substitution. At alkaline pH (pH > 9), deprotonation of hydroxyl groups enhances electron-withdrawing effects, activating the anthraquinone core for SNAr reactions. Kinetic isotope effect (KIE) studies using deuterated solvents can differentiate rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。